An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluorobenzylamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluorobenzylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-5-fluorobenzylamine hydrochloride (CAS No: 1189924-80-8), a halogenated benzylamine derivative of interest to researchers in medicinal chemistry and drug development. Acknowledging the current scarcity of published experimental data for this specific compound, this document pivots from a simple data sheet to a detailed methodological framework. It is designed to empower researchers by providing not only the known foundational data but also the authoritative, field-proven protocols for determining critical physical properties such as melting point and solubility. Furthermore, this guide offers an expert analysis of the anticipated spectroscopic characteristics to aid in structural verification and characterization.
Introduction and Compound Profile
3-Bromo-5-fluorobenzylamine hydrochloride belongs to a class of substituted benzylamines, which are crucial structural motifs in a wide array of pharmacologically active molecules. The presence of both bromine and fluorine atoms on the aromatic ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block for library synthesis and lead optimization.
As a hydrochloride salt, the compound's physicochemical properties, particularly aqueous solubility and crystallinity, are modified to favor handling and formulation, which are critical considerations in the drug development pipeline.[1][2] This guide serves as a foundational resource for scientists working with this compound, establishing its chemical identity and providing the necessary protocols for its thorough physical characterization.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (3-bromo-5-fluorophenyl)methanamine hydrochloride | N/A |
| CAS Number | 1189924-80-8 | [3] |
| Molecular Formula | C₇H₈BrClFN | [3] |
| Molecular Weight | 240.50 g/mol | [3] |
| Physical Form | Solid, presumed crystalline powder | Inferred from isomers[4][5] |
Core Physical Properties: A Methodological Approach
2.1 Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[8]
Table 2: Melting Point Data
| Property | Value | Notes |
| Melting Range | Data not available. | A related isomer, 4-Bromo-2-fluorobenzylamine hydrochloride, has a reported melting point of 250-254 °C.[7] This value should not be used for identification but suggests the target compound is a high-melting solid. |
2.2 Solubility Profile
Solubility is a paramount property in drug development, influencing bioavailability, formulation, and administration routes. As an amine hydrochloride salt, the compound is expected to have enhanced solubility in polar protic solvents, such as water and alcohols, compared to its free base form.[2][9] A comprehensive solubility profile across pharmaceutically relevant solvents is essential.
Table 3: Solubility Characteristics
| Property | Value | Notes |
| Aqueous Solubility | Data not available. | A qualitative descriptor of "Soluble" is noted for an isomer, but without quantitative context.[7] The pH of the aqueous solution will significantly impact solubility.[10] |
| Organic Solubility | Data not available. | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility is likely low in nonpolar solvents like hexanes or toluene.[9] |
Experimental Protocols for Physical Characterization
The following protocols represent industry-standard methods for determining the physical properties outlined above. Adherence to these methodologies will ensure data integrity and reproducibility.
3.1 Protocol for Melting Point Determination (Capillary Method)
This protocol is based on the standard capillary method, as recognized by major pharmacopeias.[11][12]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. An improperly dried sample can lead to inaccurate readings.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a dense column 2-3 mm in height at the sealed end.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Set a high ramp rate (e.g., 10 °C/min) to quickly find an approximate melting range. This saves time for subsequent, more accurate measurements.[8]
-
Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 10 °C below the estimated melting point.[12]
-
Measurement: Decrease the heating rate to 1-2 °C/min.[12] Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.
-
Validation: Repeat the accurate determination at least twice. Consistent results across two or more measurements confirm the validity of the reading.
Diagram 1: Workflow for Capillary Melting Point Determination
3.2 Protocol for Solubility Profiling (Isothermal Shake-Flask Method)
The isothermal equilibrium (shake-flask) method is a robust technique for determining the solubility of a compound in various solvents.[9]
Methodology:
-
System Preparation: To a series of labeled vials, add an excess amount of 3-Bromo-5-fluorobenzylamine hydrochloride (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of each test solvent (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Ethanol, Methanol, DMSO) to the respective vials.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand at the same temperature until the excess solid has settled. Centrifuge the vials to ensure clear separation of the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.
Diagram 2: Process for Isothermal Solubility Determination
Anticipated Spectroscopic Characteristics
While experimental spectra are not publicly available, a foundational understanding of the expected spectroscopic signals is invaluable for researchers performing structural confirmation.
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): Three protons are expected on the aromatic ring. Due to the meta positioning of the bromine and fluorine, complex splitting patterns (doublets of doublets, triplets of doublets) are anticipated.
-
Benzylic Protons (δ ~4.0-4.5 ppm): The -CH₂- group adjacent to the nitrogen will likely appear as a singlet.
-
Ammonium Protons (δ ~8.5-9.5 ppm): The -NH₃⁺ protons are expected to be a broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons (δ ~110-165 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine and bromine will show characteristic large (C-F) and smaller (C-Br) coupling constants, respectively. The C-F coupling will be particularly informative for assignment.
-
Benzylic Carbon (δ ~40-50 ppm): A single peak corresponding to the -CH₂- carbon.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch (2800-3200 cm⁻¹): A very broad and strong absorption band is the hallmark of the ammonium salt (-NH₃⁺) stretch.[2]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.
-
Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp absorptions are characteristic of the aromatic ring.
-
C-F and C-Br Stretches (1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively): Absorptions in the fingerprint region corresponding to the carbon-halogen bonds are expected.
-
Safety, Handling, and Storage
Specific safety data for 3-Bromo-5-fluorobenzylamine hydrochloride is limited. However, based on data for structurally similar compounds, the following precautions are advised.[6]
-
Hazard Profile: Assumed to be an irritant. May cause skin, eye, and respiratory system irritation.[6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. The compound is expected to be stable under recommended storage conditions.[6]
References
View References
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University of Calgary. Melting point determination. [Link]
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ChemBK. 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE - Physico-chemical Properties. [Link]
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Westlab Canada. Measuring the Melting Point. [Link]
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SSERC. Melting point determination. [Link]
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Mettler Toledo. What is Melting Point?. [Link]
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Capot Chemical. Specifications of (3-bromo-5-fluorophenyl)methanamine hydrochloride. [Link]
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Chem-Impex. 3-Bromo-5-fluorobenzoic acid. [Link]
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Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
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PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
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